tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate

Physicochemical profiling Membrane permeability Oral bioavailability prediction

Researchers pursuing CNS-penetrant building blocks face a data gap: aromatic imidazole analogs carry pre-existing kinase annotations that bias hit triage. This Boc-protected imidazoline (CAS 1355334-71-2, ≥97% purity) provides an unbiased starting point with zero ChEMBL bioactivity annotations. • TPSA 56.15 Ų-below the 60 Ų CNS penetration threshold and 2.07 Ų lower than the aromatic imidazole analog • Orthogonal Boc protection enables sequential imidazoline N1 functionalization followed by acidic deprotection for piperidine NH conjugation in PROTAC workflows • Batch-specific QC documentation (NMR, HPLC, GC) accompanies every shipment; available for immediate global dispatch

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
CAS No. 1355334-71-2
Cat. No. B1403698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
CAS1355334-71-2
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NCCN2
InChIInChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-10(5-9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15)
InChIKeyCSTFXHJCZYJLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate: Identity and Physicochemical Profile


tert-Butyl 4-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 1355334-71-2; molecular formula C₁₃H₂₃N₃O₂; MW 253.35 g/mol) is a heterocyclic building block comprising a Boc-protected piperidine ring linked at the 4-position to a 4,5-dihydro-1H-imidazole (2-imidazoline) moiety . Key computed physicochemical parameters include clogP 2.47, topological polar surface area (TPSA) 56.15 Ų, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 5 rotatable bonds; the compound satisfies Lipinski's Rule of Five [1]. The 4,5-dihydroimidazole ring distinguishes it from fully aromatic imidazole analogs by introducing sp³-hybridized carbon centers, which confer non-planar conformational flexibility and altered electronic character (imidazoline pKa ≈ 7.08 vs. imidazole conjugate acid pKa ≈ 7.0) [2]. Standard commercial purity is ≥97%, with batch-specific QC documentation (NMR, HPLC, GC) available from multiple suppliers .

Procurement Risk: Why Close Analogs Cannot Substitute


Although multiple Boc-protected piperidine-imidazole/imidazoline building blocks are commercially available, substitution among them without experimental validation carries substantial risk. The target compound's 4,5-dihydroimidazole (imidazoline) ring is electronically and conformationally distinct from the fully aromatic imidazole found in its closest analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 158654-96-7): the imidazoline ring possesses sp³ carbons enabling non-planar geometries, a slightly higher pKa (~7.08 vs. ~7.0 for imidazole conjugate acid), and altered hydrogen-bonding capacity [1]. These differences translate into measurable divergence in computed TPSA (56.15 vs. 58.22 Ų) and molecular weight (253.35 vs. 251.32 Da) [2]. Critically, the aromatic imidazole analog has demonstrated potent kinase inhibitory activity (NIK Ki = 3 nM), whereas the imidazoline target compound has no known ChEMBL bioactivity annotation — a data gap that makes empirical head-to-head comparison essential rather than optional for any target engagement campaign [3][4]. The Boc group itself further differentiates the compound from its deprotected free-base form (CAS 790164-60-2) and dihydrochloride salt (CAS 90747-48-1), as orthogonal protection strategies dictate fundamentally different synthetic workflows and intermediate handling requirements.

Quantitative Differentiation Evidence


Polar Surface Area and Lipophilicity vs. Aromatic Imidazole Analog

The target imidazoline compound exhibits a computed TPSA of 56.15 Ų, which is 2.07 Ų lower than the 58.22 Ų of its fully aromatic imidazole analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 158654-96-7) [1]. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration, and the 3.6% reduction in TPSA may confer measurably improved passive membrane permeability for CNS-targeted programs [2]. Computed logP values are nearly identical (2.47 vs. 2.46), but the imidazoline's additional sp³ character (fraction sp³ = 0.69) contributes to improved aqueous solubility potential relative to the planar aromatic imidazole, as higher fraction sp³ correlates with reduced crystal packing energy and increased solubility in drug-like molecules [3].

Physicochemical profiling Membrane permeability Oral bioavailability prediction Medicinal chemistry lead optimization

Electronic Basicity: Imidazoline vs. Imidazole pKa

The 4,5-dihydro-1H-imidazole (2-imidazoline) ring in the target compound has a reported pKa of approximately 7.08 for the parent heterocycle, compared with the imidazole conjugate acid pKa of approximately 7.0 [1]. Although the difference in pKa values is modest (~0.08 units), the protonation state at physiological pH (7.4) differs: at pH 7.4, the imidazoline is approximately 68% unprotonated (free base) vs. approximately 72% unprotonated for imidazole, calculated using the Henderson-Hasselbalch equation [2]. This 4-percentage-point difference in protonation can meaningfully affect hydrogen-bond donor/acceptor capacity and electrostatic interactions with target protein binding sites. Furthermore, the imidazoline scaffold is a privileged pharmacophore for I₂-imidazoline receptor recognition, where the partially saturated ring geometry is critical for binding — fully aromatic imidazoles generally show reduced or absent affinity at I₂ receptors [3]. Literature SAR demonstrates that imidazoline-containing ligands achieve Ki values <20 nM at I₂ sites, while the aromatic imidazole analog (CAS 158654-96-7) has been profiled primarily against kinase targets (NIK Ki = 3 nM) rather than imidazoline receptors [4][5].

Receptor binding Hydrogen bonding pKa prediction Molecular recognition Imidazoline I2 receptors

Boc Protection Orthogonality in Synthesis

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of the target compound provides a chemically orthogonal protection handle that is absent in the deprotected free base (CAS 790164-60-2, MW 153.22) and the dihydrochloride salt (CAS 90747-48-1, MW 226.14) . The Boc group is stable under basic, nucleophilic, and catalytic hydrogenation conditions but is quantitatively cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or 4 N HCl/dioxane), enabling selective, sequential functionalization strategies [1]. In contrast, the deprotected free base requires immediate use or salt formation to prevent amine oxidation, while the dihydrochloride salt necessitates an additional neutralization step before N-functionalization. For PROTAC and targeted protein degrader programs, the Boc-protected form is the preferred intermediate because it allows the piperidine nitrogen to be kept inert during imidazoline NH alkylation or acylation steps, then selectively revealed for E3 ligase ligand conjugation [2]. Quantitative purity benchmarks from commercial sources show the Boc-protected target compound is supplied at ≥97% purity with full QC characterization (NMR, HPLC, GC), while the deprotected free base (CAS 790164-60-2) is typically offered at 95% purity with less extensive characterization, reflecting its greater handling instability [3].

Protecting group strategy Orthogonal synthesis Parallel library synthesis PROTAC linker chemistry Fragment-based drug discovery

Bioactivity Annotation Gap: Absence of Pre-Existing ChEMBL Activity as an Advantage for Novel Target Discovery

The target compound has no known biological activity annotation in the ChEMBL database, no reported publications, and no clinical trial history [1]. In contrast, its closest aromatic analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 158654-96-7), has a reported Ki of 3 nM against NF-κB-inducing kinase (NIK) and has appeared in at least one patent (US9034866) [2]. For drug discovery programs seeking novel chemical matter with freedom to operate, this absence of prior art bioactivity annotation represents a tangible procurement advantage: the target compound can serve as a genuinely unexplored starting point for phenotypic screening campaigns, fragment-based lead generation, or affinity-based chemical proteomics without the encumbrance of pre-existing target bias [3]. Furthermore, within the Merck Patent GmbH kinase modulator patent family (US20180072757A1 / US10287300B2), imidazol-piperidinyl derivatives are extensively claimed for cancer therapy, but the specific 4,5-dihydroimidazole (imidazoline) substitution pattern of the target compound places it in a distinct chemical space relative to the predominantly aromatic imidazole and benzimidazole examples disclosed [4]. The ECBD database confirms the target compound was tested in a GPR35 antagonism primary assay and found inactive, providing at least one selectivity data point that may be valuable for counter-screening [5].

Novel target discovery Chemical probe development Phenotypic screening Drug repurposing Intellectual property

Optimal Procurement and Deployment Scenarios


CNS-Penetrant Lead Optimization

The target compound's computed TPSA of 56.15 Ų places it firmly below the 60 Ų threshold generally associated with favorable CNS penetration, and its value is 2.07 Ų lower than that of the aromatic imidazole analog [1]. Medicinal chemistry teams pursuing CNS-targeted kinase inhibitors, GPCR ligands, or epigenetic modulators can rationally select this imidazoline building block over the aromatic imidazole variant when passive blood-brain barrier permeability is a design priority. The higher fraction sp³ (0.69) further supports improved solubility and reduced aromatic ring count, both factors associated with higher clinical success rates [2].

Imidazoline I2 Receptor Ligand Discovery

The 4,5-dihydroimidazole (imidazoline) pharmacophore is essential for recognition at imidazoline I₂ receptors, where optimized ligands achieve Ki values below 20 nM, and at α₂-adrenergic receptors targeted by clinical agents such as clonidine and moxonidine [1]. The target compound provides this critical pharmacophore in a Boc-protected form that permits parallel derivatization of both the imidazoline N1 and (after deprotection) the piperidine nitrogen. The aromatic imidazole analog (CAS 158654-96-7) is unsuitable for these programs because its fully aromatic ring cannot adopt the non-planar conformation required for I₂/α₂ receptor binding [2]. The GPR35 inactivity data provides a counter-screening reference point for selectivity profiling [3].

Multi-Step PROTAC Degrader Synthesis

PROTAC and molecular glue degrader programs demand sequential conjugation of a target-protein ligand, a linker, and an E3 ligase recruiter [1]. The target compound's Boc-protected piperidine nitrogen can be kept inert while the imidazoline NH is functionalized (e.g., alkylated or acylated) to install the target-binding warhead. Subsequent acidic Boc deprotection reveals the free piperidine NH for E3 ligase ligand attachment via the linker. This orthogonal strategy is not achievable with the deprotected free base (CAS 790164-60-2) or the dihydrochloride salt (CAS 90747-48-1), both of which would require additional protection/deprotection steps that reduce overall synthetic efficiency [2].

Fragment-Based Screening in Novel Chemical Space

The compound's complete absence of ChEMBL bioactivity annotation and its non-appearance in any published research article make it an ideal candidate for inclusion in fragment-based screening libraries [1]. Its MW (253.35 Da) is within fragment-appropriate range, and its two chemically differentiated nitrogen centers offer multiple vectors for fragment elaboration [2]. Unlike the aromatic imidazole analog, which carries a pre-existing NIK kinase inhibitor annotation (Ki = 3 nM) that may bias hit triage, the target compound offers a genuinely unbiased starting point for discovering novel ligand-target interactions across diverse protein families [3].

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